![molecular formula C17H11F2N3O3 B2750797 (E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide CAS No. 1281682-80-1](/img/structure/B2750797.png)
(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of enamide derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Scientific research often involves the synthesis and characterization of novel compounds for various applications, including drug discovery, material science, and chemical biology. Similar compounds to "(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide" are synthesized to study their chemical properties, reactivity, and potential applications. For example, the synthesis of 3-nitrooxypropanol as a methane mitigant indicates the importance of chemical synthesis in addressing environmental challenges (Marco-Contelles, 2023).
Environmental Applications
Research on organohalides, including studies on their environmental occurrence, toxicity, and remediation methods, highlights the importance of understanding the environmental impact of chemical compounds (He et al., 2021). This research could inform studies on "this compound" by assessing its environmental stability, degradation pathways, and potential as an environmental contaminant or remediation agent.
Biological Activity and Toxicology
Investigations into the biological activity and toxicology of chemical compounds are crucial for drug discovery and safety assessment. Studies on the antimicrobial properties of compounds from cyanobacteria illustrate the potential for discovering novel bioactive compounds with applications in treating multidrug-resistant infections (Swain, Paidesetty, & Padhy, 2017). Research on "this compound" could explore similar biological activities and toxicological profiles to identify potential therapeutic uses or safety concerns.
Analytical and Diagnostic Applications
The development of chemosensors for detecting various analytes is a field of research that could apply to compounds like "this compound". Chemosensors based on specific chemical structures can be designed for high selectivity and sensitivity toward target molecules, with applications in environmental monitoring, medical diagnostics, and industrial processes (Roy, 2021).
Eigenschaften
IUPAC Name |
(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3/c18-12-6-7-13(14(19)9-12)15(10-20)21-17(23)8-5-11-3-1-2-4-16(11)22(24)25/h1-9,15H,(H,21,23)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDSVJZYSKLQM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC(C#N)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

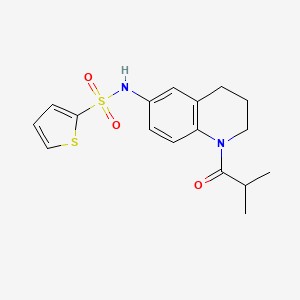
![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)
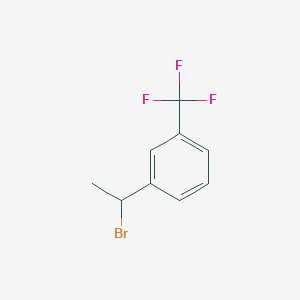
![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)
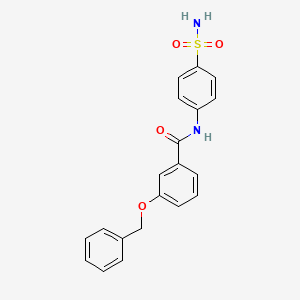
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)
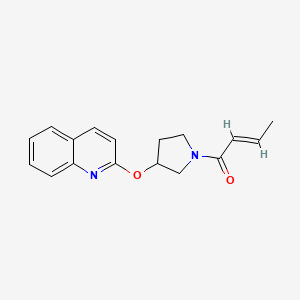
![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)
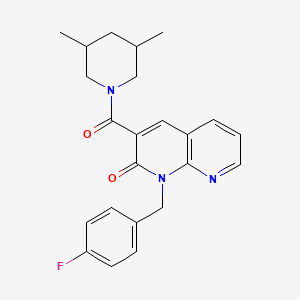
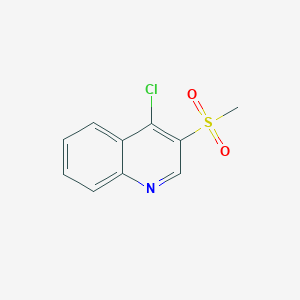
![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)
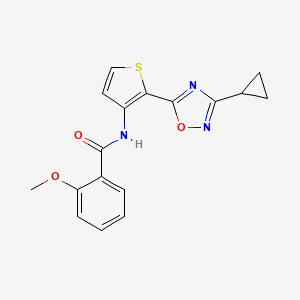
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)